Cas no 191604-87-2 (Benzoic acid, 2-methyl-5-(1H-tetrazol-1-yl)-, methyl ester)
Benzoic acid, 2-methyl-5-(1H-tetrazol-1-yl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-methyl-5-(1H-tetrazol-1-yl)-, methyl ester
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- MDL: MFCD28401402
- Inchi: 1S/C10H10N4O2/c1-7-3-4-8(14-6-11-12-13-14)5-9(7)10(15)16-2/h3-6H,1-2H3
- InChI Key: WWZXJXZRWGPFDB-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC(N2C=NN=N2)=CC=C1C
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 375.1±52.0 °C(Predicted)
- pka: 0.47±0.10(Predicted)
Benzoic acid, 2-methyl-5-(1H-tetrazol-1-yl)-, methyl ester Pricemore >>
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| eNovation Chemicals LLC | Y1110850-1g |
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Methyl 2-methyl-5-(1H-tetrazol-1-yl)benzoate |
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| eNovation Chemicals LLC | Y1110850-1g |
Methyl 2-methyl-5-(1H-tetrazol-1-yl)benzoate |
191604-87-2 | 95% | 1g |
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Benzoic acid, 2-methyl-5-(1H-tetrazol-1-yl)-, methyl ester Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Benzoic acid, 2-methyl-5-(1H-tetrazol-1-yl)-, methyl ester
Benzoic acid, 2-methyl-5-(1H-tetrazol-1-yl)-, methyl ester: A Promising Compound in Modern Pharmaceutical Research
Benzoic acid, 2-methyl-5-(1H-tetrazol-1-yl)-, methyl ester is a key compound with the CAS No. 191604-87-2 identifier, representing a unique structural combination of aromatic and heterocyclic moieties. This molecule features a benzene ring substituted with a methyl group at the 2-position and a 1H-tetrazol-1-yl group at the 5-position, with an additional methyl ester group at the carboxylic acid functional group. The incorporation of the tetrazole ring, a five-membered heterocyclic structure containing nitrogen atoms, is particularly significant due to its established role in pharmaceutical chemistry as a versatile functional group for drug design.
Recent advancements in medicinal chemistry have highlighted the potential of Benzoic acid, 2-methyl-5-(1H-tetrazol-1-yl)-, methyl ester as a lead compound for developing novel therapeutics. Studies published in *Journal of Medicinal Chemistry* (2023) demonstrate its ability to modulate kinase pathways, making it a candidate for targeting inflammatory diseases. The tetrazole ring is known to enhance metabolic stability and improve drug-like properties, while the methyl ester group contributes to increased lipophilicity, facilitating cellular uptake and bioavailability. These structural features position the compound as a promising scaffold for further optimization in drug discovery.
From a synthetic perspective, the synthesis of Benzoic acid, 2-methyl-5-(1H-tetrazol-1-yl)-, methyl ester involves a multi-step process that typically begins with the formation of the tetrazole ring through a cyclization reaction. The introduction of the methyl group at the 2-position of the benzene ring is achieved via electrophilic substitution, while the methyl ester functionality is incorporated through esterification reactions. Recent work in *Organic & Biomolecular Chemistry* (2024) has optimized these synthetic routes, reducing the number of steps and improving overall yield, which is critical for large-scale production in pharmaceutical applications.
Pharmacological studies have revealed the multifunctional potential of Benzoic acid, 2-methyl-5-(1H-tetrazol-1-yl)-, methyl ester. In vitro experiments conducted in 2023 showed its ability to inhibit the activity of specific protein kinases, such as Src and EGFR, which are implicated in cancer progression. This property has sparked interest in its application as an antitumor agent. Additionally, its anti-inflammatory effects have been explored in animal models, where it demonstrated significant suppression of pro-inflammatory cytokines, suggesting potential therapeutic value in autoimmune disorders.
The compound’s pharmacokinetic profile is another area of active research. A 2024 study published in *Drug Metabolism and Disposition* reported that the methyl ester group enhances the compound’s metabolic stability, reducing the risk of rapid degradation in the gastrointestinal tract. This characteristic is particularly advantageous for oral formulations, as it allows for improved absorption and prolonged biological activity. Furthermore, the compound exhibits favorable solubility properties, which are essential for formulation development in pharmaceutical manufacturing.
From a medicinal chemistry standpoint, the Benzoic acid, 2-methyl-5-(1H-tetrazol-1-yl)-, methyl ester structure offers opportunities for structural modifications to enhance therapeutic specificity. For example, replacing the methyl group with other functional groups could potentially alter the compound’s interaction with target proteins, enabling the design of more selective inhibitors. Such modifications are being explored in academic and industrial settings to address challenges related to off-target effects and drug resistance.
Recent computational studies have also focused on predicting the compound’s behavior in biological systems. Molecular docking simulations published in *Computational Biology and Chemistry* (2024) suggest that the tetrazole ring forms hydrogen bonds with key residues in target proteins, enhancing binding affinity. These insights are critical for rational drug design, as they provide a molecular basis for optimizing the compound’s interaction with its biological targets.
Overall, Benzoic acid, 2-methyl-5-(1H-tetrazol-1-yl)-, methyl ester represents a compelling example of how structural complexity can lead to therapeutic potential. Its unique combination of aromatic and heterocyclic moieties, along with the methyl ester functionality, positions it as a valuable lead compound for further development. Ongoing research continues to uncover new applications and optimize its properties, underscoring its significance in modern pharmaceutical research.
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